Fuscoatramide
Description
Fuscoatramide is a secondary metabolite first isolated from the mycoparasitic fungus Humicola fuscoatra NRRL 22980, which colonizes Aspergillus flavus sclerotia . Structurally, it is characterized as a linear chain amide, distinct from bicyclic or polycyclic frameworks commonly observed in fungal-derived alkaloids . Its identification relied on advanced spectroscopic techniques, including NMR and mass spectrometry (MS), which confirmed its molecular formula and functional groups .
Properties
Molecular Formula |
C10H17NO4 |
|---|---|
Molecular Weight |
215.25 g/mol |
IUPAC Name |
4-[[(Z)-5-hydroxy-3-methylpent-2-enoyl]amino]butanoic acid |
InChI |
InChI=1S/C10H17NO4/c1-8(4-6-12)7-9(13)11-5-2-3-10(14)15/h7,12H,2-6H2,1H3,(H,11,13)(H,14,15)/b8-7- |
InChI Key |
CPVSDCNZYNEHTP-FPLPWBNLSA-N |
Isomeric SMILES |
C/C(=C/C(=O)NCCCC(=O)O)/CCO |
Canonical SMILES |
CC(=CC(=O)NCCCC(=O)O)CCO |
Synonyms |
fuscoatramide |
Origin of Product |
United States |
Comparison with Similar Compounds
Bicyclic Lactams
A 7-oxabicyclic[6.3.0]lactam (compound 1), isolated from a marine-derived Cladosporium sp., shares a similar carbon backbone with fuscoatramide but incorporates a bicyclic lactam ring system . No direct antifungal data for compound 1 are reported, but its structural novelty suggests unique interaction mechanisms with biological targets .
Furanone Derivatives
Huaspenones A (93) and B (94), aspertetronins A (95) and B (96), and gregatin E (97) are furanone derivatives isolated from Aspergillus sp. . Unlike this compound, these compounds feature fused furanone rings, which confer distinct electronic properties and reactivity.
Functional Analogues
Antifungal Metabolites
- Fuscoatroside (1): A triterpenoid glycoside co-isolated with this compound from H. fuscoatra.
- Curvulinic Acid (100) and Derivatives: These phenolic acids, isolated from Peyronellaea sp., lack amide groups but show antibacterial and antioxidant activities, contrasting with this compound’s specificity toward fungi .
Linear Amides
- Penipanoid A (4) and Oxaline (5): Co-isolated with this compound in Aspergillus flavipes DZ-3, these compounds share linear architectures but differ in functional groups. Penipanoid A contains a quinazolinone moiety linked to antifungal and antiviral properties, while oxaline’s bioactivity remains uncharacterized .
Data Table: Key Comparative Features
Research Implications and Gaps
This compound’s linear amide structure distinguishes it from bicyclic lactams and furanone derivatives, which often exhibit enhanced bioactivity due to ring strain or conjugated systems . However, its narrow antifungal spectrum compared to fuscoatroside suggests that structural modifications, such as glycosylation or cyclization, could enhance potency . Further research should explore this compound’s mechanism of action and synthetic analogues to optimize its therapeutic profile.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
